molecular formula C22H18ClN3O3S B2954313 1-[(4-chlorophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946355-37-9

1-[(4-chlorophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2954313
CAS No.: 946355-37-9
M. Wt: 439.91
InChI Key: QTSVCRJGOMCQOX-UHFFFAOYSA-N
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Description

This compound is a pyridine-3-carboxamide derivative featuring a 4-chlorophenylmethyl substituent at the 1-position and a 6-ethoxybenzothiazol-2-yl group as the amide nitrogen substituent.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S/c1-2-29-16-9-10-18-19(12-16)30-22(24-18)25-20(27)17-4-3-11-26(21(17)28)13-14-5-7-15(23)8-6-14/h3-12H,2,13H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSVCRJGOMCQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzyl chloride with 6-ethoxy-1,3-benzothiazol-2-amine to form an intermediate, which is then reacted with a dihydropyridine derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the disruption of cellular processes in pathogens .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

  • Target Compound : The dihydropyridine-2-one core provides a planar, conjugated system with a ketone group that may participate in hydrogen bonding.
  • 1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide ():
    • Replaces the dihydropyridine with a pyrazole ring, introducing additional aromaticity and rigidity.
    • The 6-chloro-3-pyridylmethyl group may enhance lipophilicity compared to the 4-chlorophenylmethyl group in the target compound.
    • X-ray data () reveals bond angles (e.g., C17—C18—C19: 120.80°) that suggest a slightly distorted geometry compared to the planar dihydropyridine system .

Substituent Effects on Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Predicted pKa Notable Substituents
Target Compound Not Provided 6-ethoxybenzothiazole, 4-chlorophenyl
CID 17026868 () C17H20ClN3O2 333.81 13.31 Dimethylaminoethyl, 6-oxo-dihydropyridine
338783-43-0 () C17H20ClN3O2 333.81 13.31 4-Chlorophenylmethyl, dimethylaminoethyl
  • The 2,2,3,3-tetrafluoropropoxy substituent in 832674-14-3 () increases electronegativity and metabolic stability relative to the ethoxy group in the target compound .

Functional Group Impact on Bioactivity

  • Benzothiazole vs. Pyrazole : The 6-ethoxybenzothiazole in the target compound may enhance π-π stacking with aromatic residues in protein binding pockets, whereas the pyrazole in could favor chelation with metal ions or polar interactions .
  • Chlorophenyl vs.

Predicted Pharmacokinetic Profiles

While experimental ADME data are unavailable, inferences can be drawn:

  • The ethoxy group in the target compound may reduce metabolic clearance compared to compounds with smaller alkoxy groups (e.g., methoxy).
  • The dihydropyridine-2-one core’s conjugated system may limit blood-brain barrier penetration due to increased polarity compared to fully aromatic scaffolds like pyrazole .

Biological Activity

Overview

The compound 1-[(4-chlorophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic molecule that exhibits significant biological activity. Its structure incorporates various functional groups that contribute to its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The IUPAC name for this compound highlights its complex structure:

  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function through various mechanisms such as:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, affecting downstream signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds often exhibit antimicrobial properties. For instance, compounds similar in structure have shown moderate to strong antibacterial effects against various strains including Salmonella typhi and Bacillus subtilis .

Anticholinesterase Activity

Compounds in this class have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, related compounds demonstrated IC50 values indicating effective inhibition against these enzymes, which are crucial in the treatment of neurodegenerative diseases .

Anticancer Potential

There is emerging evidence suggesting that compounds containing benzothiazole moieties exhibit anticancer properties. Studies have reported that such compounds can induce apoptosis in cancer cells and inhibit tumor growth .

Study 1: Enzyme Inhibition

A study on structurally related compounds found that certain derivatives exhibited significant inhibition of AChE with IC50 values around 46.42 µM for BChE, demonstrating their potential as therapeutic agents for conditions like Alzheimer's disease .

Study 2: Antimicrobial Screening

In a screening of various synthesized compounds, several showed promising antibacterial activity against a range of pathogens. The findings suggest that modifications in the molecular structure can enhance antimicrobial effectiveness .

Data Table: Biological Activity Summary

Activity Type Target Effect Reference
AntimicrobialSalmonella typhiModerate to strong activity
AnticholinesteraseAChE/BChEIC50 = 46.42 µM (BChE)
AnticancerVarious cancer cell linesInduction of apoptosis

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